

Application Notes and Protocols for the Solid-Phase Synthesis of D-K6L9

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Compound of Interest

Compound Name: D-K6L9

Cat. No.: B12370006

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Introduction

D-K6L9 is a synthetic, 15-residue amphipathic peptide with potent anticancer and antimicrobial properties.[1][2] Its sequence is H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH₂, with specific leucine and lysine residues being D-enantiomers to enhance proteolytic stability.[1][3] **D-K6L9** exerts its cytotoxic effects by selectively targeting and disrupting the cell membranes of cancer cells, a mechanism initiated by the electrostatic interaction with phosphatidylserine exposed on the outer leaflet of the tumor cell membrane.[4][5][6] This interaction leads to membrane depolarization, pore formation, and ultimately, necrotic cell death.[4][7]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of **D-K6L9** using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with guidelines for its purification and characterization.

Data Presentation

Table 1: Materials and Reagents for D-K6L9 Synthesis

Category	Item	Specification	Supplier Example
Resin	Rink Amide MBHA Resin	100-200 mesh, 0.3-0.8 mmol/g loading	Sigma-Aldrich, Fluorochem
Amino Acids	Fmoc-L-Leu-OH	>99% purity	Sigma-Aldrich, ChemPep
	Fmoc-D-Leu-OH	>99% purity	Sigma-Aldrich, ChemPep
	Fmoc-L-Lys(Boc)-OH	>99% purity	Sigma-Aldrich, ChemPep
	Fmoc-D-Lys(Boc)-OH	>99% purity	Sigma-Aldrich, ChemPep
Coupling Reagents	HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	>98% purity	Sigma-Aldrich, Aapptec
	DIPEA (N,N-Diisopropylethylamine)	>99.5% purity	Sigma-Aldrich
Deprotection Reagent	Piperidine	>99% purity	Sigma-Aldrich
Solvents	DMF (N,N-Dimethylformamide)	Anhydrous, >99.8%	Sigma-Aldrich
DCM (Dichloromethane)	Anhydrous, >99.8%	Sigma-Aldrich	
Methanol	ACS grade	Sigma-Aldrich	
Diethyl ether	Anhydrous	Sigma-Aldrich	
Cleavage Reagents	TFA (Trifluoroacetic acid)	Reagent grade, >99%	Sigma-Aldrich
Phenol	Crystal, >99%	Sigma-Aldrich	

Water	Deionized	-	
Thioanisole	>99%	Sigma-Aldrich	
1,2-Ethanedithiol (EDT)	>98%	Sigma-Aldrich	
Purification	Acetonitrile (ACN)	HPLC grade	Fisher Scientific
Water	HPLC grade	Fisher Scientific	
TFA	HPLC grade	Fisher Scientific	

Table 2: Quantitative Parameters for D-K6L9 Synthesis (0.1 mmol scale)

Parameter	Value	Notes
Resin Substitution	0.4 mmol/g	
Starting Resin Quantity	250 mg	
Fmoc-Amino Acid Excess	4 equivalents	Relative to resin loading
HBTU Excess	3.9 equivalents	Relative to resin loading
DIPEA Excess	8 equivalents	Relative to resin loading
Deprotection Solution	20% Piperidine in DMF	v/v
Cleavage Cocktail (Reagent K)	10 mL	Per gram of resin
Expected Crude Peptide Yield	70-85%	
Expected Purity (Post-Purification)	>95%	

Experimental Protocols

Resin Preparation and Swelling

- Place 250 mg of Rink Amide MBHA resin in a solid-phase synthesis vessel.

- Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.

Fmoc-SPPS Cycle for D-K6L9

The following deprotection and coupling steps are repeated for each amino acid in the **D-K6L9** sequence (H-Leu-Lys(Boc)-Leu-Leu-Lys(Boc)-Lys(Boc)-Leu-Leu-Lys(Boc)-Lys(Boc)-Leu-Leu-Lys(Boc)-Leu-Leu-NH₂), starting from the C-terminal Leucine. Remember to use the corresponding D-amino acids at the specified positions (Leucines 3 and 8, and lysines 6, 9, and 13 are D enantiomers).[3]

2.1. Fmoc Deprotection:

- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes at room temperature.
- Drain the solution.
- Repeat steps 1-3 one more time.
- Wash the resin thoroughly with DMF (5 x 5 mL).

2.2. Amino Acid Coupling:

- In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 3.9 equivalents of HBTU in 2 mL of DMF.
- Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution.
- Wash the resin with DMF (3 x 5 mL).

- To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (blue beads), repeat the coupling step.

Cleavage and Deprotection

- After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.
- Prepare the cleavage cocktail "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).^{[8][9]} Caution: Prepare and use in a well-ventilated fume hood.
- Add 2.5 mL of the cleavage cocktail to the dried peptide-resin.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
- Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
- Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

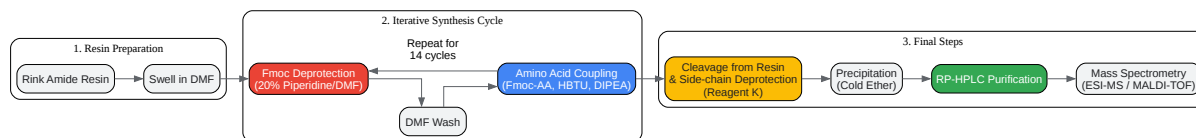
Peptide Purification and Characterization

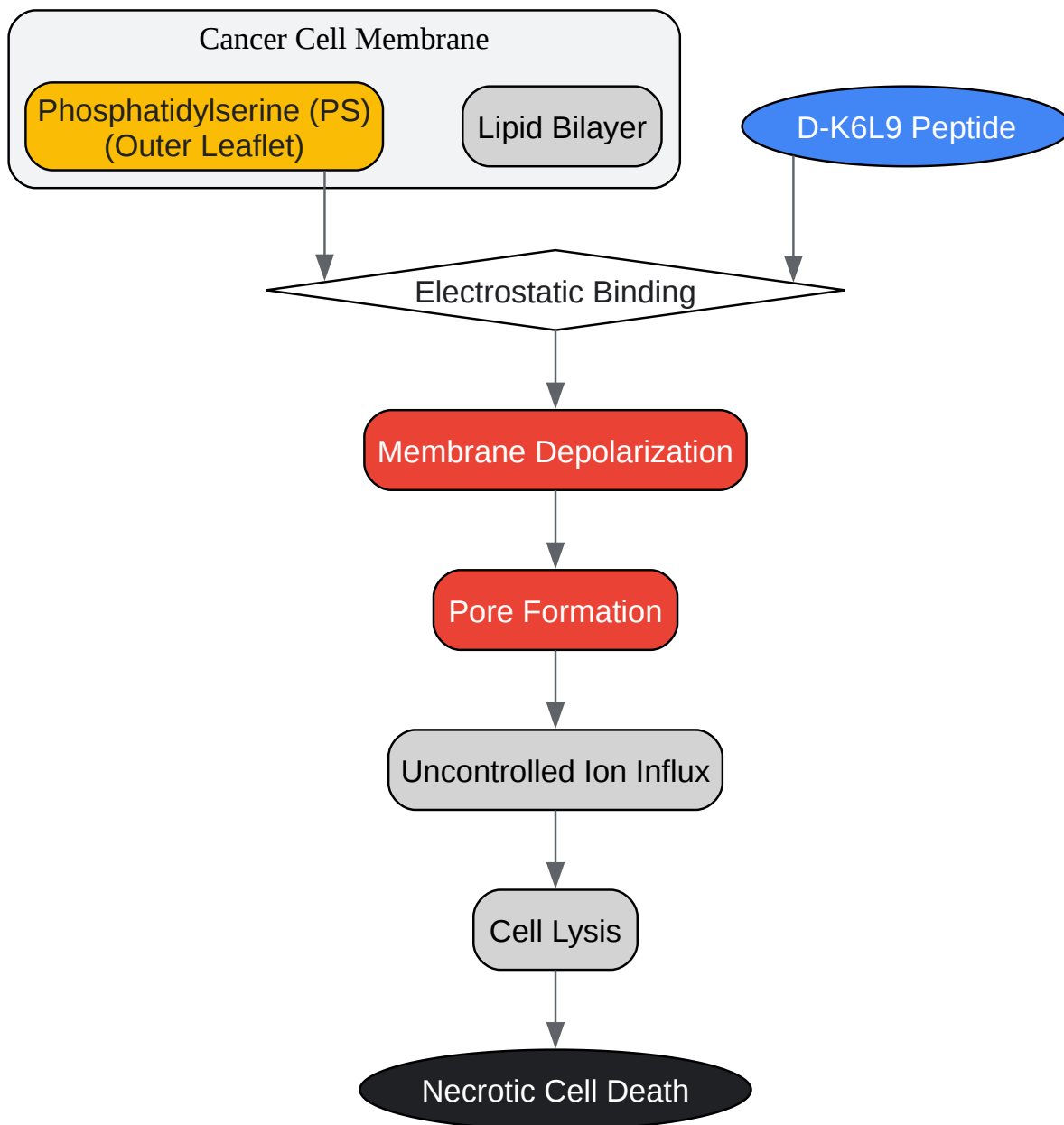
- Purification by RP-HPLC:
 - Dissolve the crude peptide in a minimal amount of a solution like 50% acetonitrile in water.
 - Purify the peptide using a preparative C18 reverse-phase HPLC column.
 - Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient might be 20-60% Solvent B over 40 minutes.

- Monitor the elution profile at 220 nm and collect the fractions corresponding to the main peak.
- Analyze the collected fractions by analytical RP-HPLC to confirm purity.
- Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
- Characterization by Mass Spectrometry:
 - Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
 - The expected monoisotopic mass for **D-K6L9** (C₉₀H₁₇₄N₂₂O₁₅) is approximately 1803.39 Da. The observed mass may vary slightly due to protonation.

Visualizations

D-K6L9 Synthesis Workflow





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